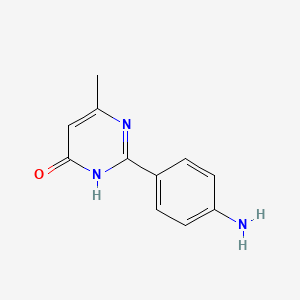

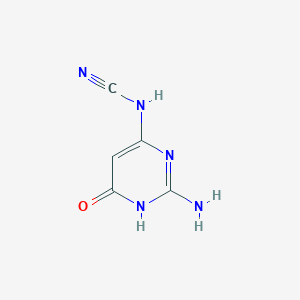

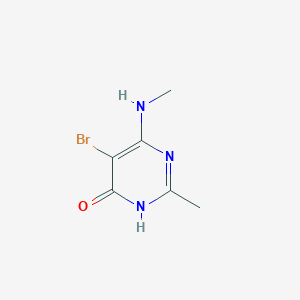

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide

Übersicht

Beschreibung

“(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide” is a pyrimidine derivative . Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .

Synthesis Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The synthesis of pyrimidine derivatives has been discussed in various studies .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the title compound, C12H10BrN5O3S2·C3H7NO, displays an almost planar amine group. The inter-planar angle between the rings is 31.72 (6)° .Chemical Reactions Analysis

Pyrimidine compounds have been the subject of various chemical reactions . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl (aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectra of the target compounds displayed the cyano group stretching vibrations at 2239-2240 cm−1 and amide peaks at approximately 3406, 1645, and 1566 cm−1 .Wissenschaftliche Forschungsanwendungen

Antiparasitic Drug Development

This compound has been investigated for its potential as an inhibitor of the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) , which is essential for the growth of Trypanosomatidae . By inhibiting FolD, it shows promise as a treatment against parasitic diseases like African trypanosomiasis caused by Trypanosoma brucei . Researchers have synthesized analogs based on the crystallographic data and molecular modeling studies to enhance its antiparasitic activity .

Chemical Synthesis and Catalysis

The compound serves as a building block in the synthesis of various heterocyclic compounds. It has been used in the preparation of dihydropyrimidin-2(1H)-ones and thiones, which are significant due to their biological activities . These compounds have applications ranging from pharmaceuticals to materials science, where they can act as catalysts or structural components.

Biopharmaceutical Research

In the biopharmaceutical field, this compound is utilized for the synthesis of molecules with potential therapeutic effects. It’s a key intermediate in the development of new drugs and is often used in the early stages of drug discovery to create libraries of novel compounds for screening .

Molecular Diversity and Drug Design

The structural versatility of this compound allows for the creation of a diverse range of molecules. This diversity is crucial in drug design, where slight modifications can lead to significant changes in biological activity. It’s used to generate molecular libraries that are screened for activity against various biological targets .

Nanotechnology and Material Science

Researchers have explored the use of this compound in the self-assembly of nanostructures. It has been involved in the pH-responsive self-assembly of nanomaterials, which can be used as templates for the creation of silver nanofibers or nanosheets . These materials have potential applications in electronics, sensing, and catalysis.

Analytical Chemistry

As a reagent, (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide is used in analytical chemistry for the identification and quantification of various biological and chemical substances. Its reactivity and specificity make it a valuable tool in developing assays and diagnostic tests.

Wirkmechanismus

Target of Action

It is an intermediate in the synthesis of hypoxanthine derivatives, which are known to act as non-competitive antagonists of kainate gluk1/gluk2 receptors .

Mode of Action

As an antagonist, it likely binds to the GluK1/GluK2 receptors, preventing the normal ligand (glutamate) from binding and thus inhibiting the receptor’s function .

Biochemical Pathways

Given its potential role as a gluk1/gluk2 antagonist, it may impact glutamatergic signaling pathways .

Result of Action

As a potential GluK1/GluK2 antagonist, it may inhibit glutamatergic signaling, which could have various effects depending on the specific context within the body .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s behavior .

Zukünftige Richtungen

The future directions of research on similar compounds have been discussed . For instance, increasing levels of drug resistance demonstrate the need for new, improved, and affordable drugs . Also, the structure of compound 1 in PI3Kγ was solved revealing a binding mode in agreement with the SAR observed on PI3Kβ .

Eigenschaften

IUPAC Name |

(2-amino-6-oxo-1H-pyrimidin-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXFLUAGAEVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203582 | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide | |

CAS RN |

1255147-74-0 | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)